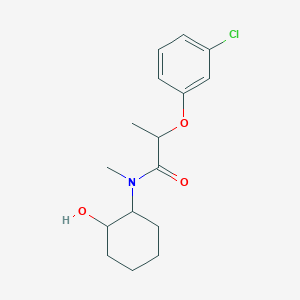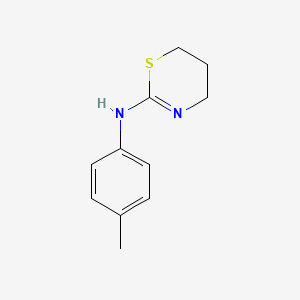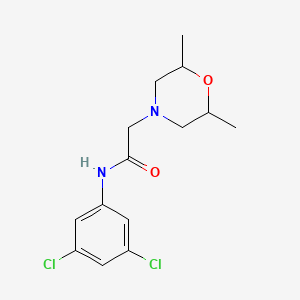
2-(3-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, commonly known as O-2050, is a synthetic compound that belongs to the class of opioids. It is a potent analgesic with a unique chemical structure that makes it different from other opioids. O-2050 has been the subject of scientific research due to its potential therapeutic uses.
Mechanism of Action
O-2050 exerts its analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid signaling pathway, which results in the inhibition of pain transmission and the release of endorphins, which are natural painkillers.
Biochemical and physiological effects:
O-2050 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, decrease heart rate, and lower blood pressure. O-2050 has also been shown to have a positive effect on mood and to produce feelings of euphoria.
Advantages and Limitations for Lab Experiments
O-2050 has several advantages for use in lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain transmission and the effects of opioids on the nervous system. O-2050 also has a longer duration of action than other opioids, which makes it useful for studying the long-term effects of opioid use. However, O-2050 is a synthetic compound that has not been extensively studied in humans, which limits its potential applications.
Future Directions
There are several future directions for research on O-2050. One area of interest is the development of new opioid drugs that have a lower risk of addiction and tolerance development. Another area of interest is the study of the effects of O-2050 on the immune system and inflammation. Additionally, further research is needed to determine the safety and efficacy of O-2050 in humans.
Synthesis Methods
The synthesis of O-2050 involves a multi-step process that includes the reaction of 3-chlorophenol with 2-chlorocyclohexanone, followed by the reaction with methylamine and then with propanoic acid. The final product is obtained after purification and crystallization.
Scientific Research Applications
O-2050 has been studied extensively for its potential therapeutic uses in the treatment of pain. It has been found to be a potent analgesic in animal studies, with a potency that is several times greater than that of morphine. O-2050 has also been shown to have a longer duration of action and a lower risk of addiction and tolerance development compared to other opioids.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(21-13-7-5-6-12(17)10-13)16(20)18(2)14-8-3-4-9-15(14)19/h5-7,10-11,14-15,19H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVFHRILQQIYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2,6-dimethylphenol](/img/structure/B5305779.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)


![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
amine hydrochloride](/img/structure/B5305835.png)